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molecular formula C9H6FNO B1344221 4-Acetyl-2-fluorobenzonitrile CAS No. 214760-18-6

4-Acetyl-2-fluorobenzonitrile

Cat. No. B1344221
M. Wt: 163.15 g/mol
InChI Key: JWNHQAOIXWUFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559168B2

Procedure details

To a stirred suspension of 4.7 g (0.019 mol) anhydrous CeCl3 in 30 mL anhydrous THF at 0° C. was added 6 mL of 3.0M CH3MgCl dropwise. Stirred at 0° C. for 45 minutes. Next a solution of 2.5 g (0.015 mol) 4-Acetyl-2-fluoro-benzonitrile in 200 mL anhydrous THF was added dropwise at 0° C. Stirred at 0° C. for 1 hour, then quenched with 2N acetic acid added dropwise. The mixture was poured into 200 mL water and acidified to pH 2 with 2N acetic acid. The aqueous layer was extracted with ethyl acetate (2×200 mL). The ethyl acetate extracts were combined, washed with water (2×40 mL), brine (1×40 mL), dried over MgSO4 and concentrated to give an oil, which was then chromatographed on silica gel eluted with 50% ethyl acetate/50% hexanes to give 1.95 g of an amber oil.
[Compound]
Name
CeCl3
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Cl.[C:4]([C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[C:9]([F:15])[CH:8]=1)(=[O:6])[CH3:5]>C1COCC1>[F:15][C:9]1[CH:8]=[C:7]([C:4]([OH:6])([CH3:1])[CH3:5])[CH:14]=[CH:13][C:10]=1[C:11]#[N:12]

Inputs

Step One
Name
CeCl3
Quantity
4.7 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C[Mg]Cl
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(=O)C1=CC(=C(C#N)C=C1)F
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirred at 0° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirred at 0° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with 2N acetic acid
ADDITION
Type
ADDITION
Details
added dropwise
ADDITION
Type
ADDITION
Details
The mixture was poured into 200 mL water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
washed with water (2×40 mL), brine (1×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil, which
CUSTOM
Type
CUSTOM
Details
was then chromatographed on silica gel
WASH
Type
WASH
Details
eluted with 50% ethyl acetate/50% hexanes

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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